Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H17NO3 It is characterized by the presence of a cyclopropyl group, a hydroxyazetidine ring, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a strain-release reaction of 1-azabicyclo[1.1.0]butane with appropriate reagents.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbenes.
Esterification: The final step involves the esterification of the hydroxyazetidine with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The benzyl ester can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-hydroxyazetidine-1-carboxylate: Lacks the cyclopropyl group, making it less sterically hindered.
Benzyl 3-ethyl-3-hydroxyazetidine-1-carboxylate: Contains an ethyl group instead of a cyclopropyl group, affecting its reactivity and binding properties.
Uniqueness
Benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl 3-cyclopropyl-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c16-13(18-8-11-4-2-1-3-5-11)15-9-14(17,10-15)12-6-7-12/h1-5,12,17H,6-10H2 |
InChI Key |
PRDIMODFXQQEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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